

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-cyanoisonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyanoisonicotinate*

Cat. No.: B042129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **Ethyl 2-cyanoisonicotinate**, a compound of interest in pharmaceutical synthesis. This document outlines the available data, details standard experimental methodologies for the determination of these physical constants, and presents a logical workflow for its synthesis.

Physicochemical Data of Ethyl 2-cyanoisonicotinate

The accurate determination of melting and boiling points is crucial for the characterization and assessment of the purity of chemical compounds. Below is a summary of the available data for **Ethyl 2-cyanoisonicotinate**.

Physical Property	Value	Source
Melting Point	39-40 °C	Experimental Value
42-44 °C	Literature Value	
Appearance	Light yellow to orange solid	
White powder		
Boiling Point	No data available	

The discrepancy in the reported melting point values may be attributed to variations in experimental conditions or the purity of the samples. The absence of a reported boiling point suggests that the compound may be susceptible to decomposition at elevated temperatures under atmospheric pressure.

Experimental Protocols for Physical Property Determination

Standardized procedures are essential for obtaining reliable and reproducible data. The following sections detail the methodologies for determining the melting and boiling points of organic compounds like **Ethyl 2-cyanoisonicotinate**.

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range typically indicates a high degree of purity.

2.1.1. Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

This is the most common method for determining the melting point of a crystalline solid.

- **Sample Preparation:** A small amount of the dry, finely powdered **Ethyl 2-cyanoisonicotinate** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup (Thiele Tube):** The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.
- **Apparatus Setup (Digital Melting Point Apparatus):** The capillary tube is inserted into the heating block of the apparatus.
- **Heating and Observation:** The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Principle: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC curve. The onset temperature of this peak is taken as the melting point.
- Procedure: A small, accurately weighed sample of **Ethyl 2-cyanoisonicotinate** is placed in an aluminum pan. The sample and a reference pan (usually empty) are heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored as a function of temperature.

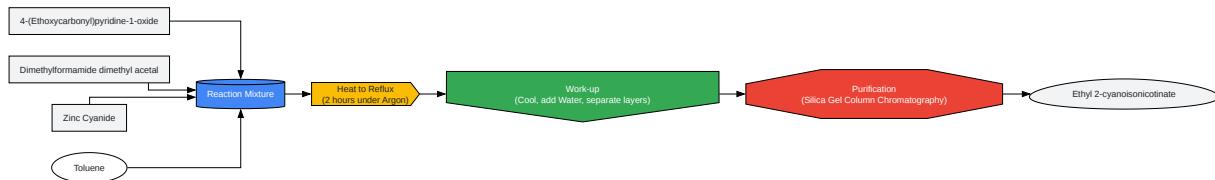
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The lack of available data for **Ethyl 2-cyanoisonicotinate**'s boiling point may indicate thermal instability. Therefore, methods suitable for small sample sizes and determination under reduced pressure are recommended.

2.2.1. Micro Boiling Point Method (Siwoloboff Method)

This method is ideal for small quantities of liquid.

- Procedure: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

2.2.2. Boiling Point Determination Under Reduced Pressure


If a compound decomposes at its atmospheric boiling point, the boiling point can be determined at a reduced pressure.

- Principle: Lowering the external pressure lowers the boiling point of a liquid.
- Procedure: The micro boiling point determination can be performed in an apparatus connected to a vacuum source. The pressure is reduced to a stable value, and the sample is heated. The boiling point is recorded along with the pressure at which it was measured. A

pressure-temperature nomograph can then be used to estimate the boiling point at atmospheric pressure.

Synthesis of Ethyl 2-cyanoisonicotinate

Ethyl 2-cyanoisonicotinate can be synthesized from 4-(ethoxycarbonyl)pyridine-1-oxide. The workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 2-cyanoisonicotinate**.

This synthesis involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with dimethylformamide dimethyl acetal and zinc cyanide in toluene. The mixture is heated to reflux, followed by an aqueous work-up and purification by column chromatography to yield the final product.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-cyanoisonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042129#melting-point-and-boiling-point-of-ethyl-2-cyanoisonicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com